1,4,5,8-Tetraamino-2,7-bis(3-methylphenoxy)anthracene-9,10-dione
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Overview
Description
1,4,5,8-Tetraamino-2,7-bis(m-tolyloxy)anthracene-9,10-dione is a complex organic compound with the molecular formula C28H24N4O4. It is known for its unique structure, which includes multiple amino groups and m-tolyloxy substituents attached to an anthracene-9,10-dione core.
Preparation Methods
The synthesis of 1,4,5,8-Tetraamino-2,7-bis(m-tolyloxy)anthracene-9,10-dione typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .
Chemical Reactions Analysis
1,4,5,8-Tetraamino-2,7-bis(m-tolyloxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into different hydroquinone forms.
Substitution: The amino and m-tolyloxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4,5,8-Tetraamino-2,7-bis(m-tolyloxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Mechanism of Action
The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(m-tolyloxy)anthracene-9,10-dione involves its interaction with molecular targets through its amino and m-tolyloxy groups. These interactions can lead to the modulation of various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its therapeutic effects .
Comparison with Similar Compounds
1,4,5,8-Tetraamino-2,7-bis(m-tolyloxy)anthracene-9,10-dione can be compared with other similar compounds, such as:
1,4,5,8-Tetraamino-2,7-bis(p-tolyloxy)anthracene-9,10-dione: This compound has p-tolyloxy groups instead of m-tolyloxy groups, leading to different chemical and physical properties.
2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione: This derivative has hydroxy groups instead of tolyloxy groups, which can affect its reactivity and applications.
Properties
CAS No. |
88600-64-0 |
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Molecular Formula |
C28H24N4O4 |
Molecular Weight |
480.5 g/mol |
IUPAC Name |
1,4,5,8-tetraamino-2,7-bis(3-methylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C28H24N4O4/c1-13-5-3-7-15(9-13)35-19-11-17(29)21-23(25(19)31)28(34)24-22(27(21)33)18(30)12-20(26(24)32)36-16-8-4-6-14(2)10-16/h3-12H,29-32H2,1-2H3 |
InChI Key |
LBPFINPYWOATJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=CC(=C5)C)N)N |
Origin of Product |
United States |
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